Journal Name:Organic & Biomolecular Chemistry
Journal ISSN:1477-0520
IF:3.89
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ob
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1097
Publishing Cycle:Semimonthly
OA or Not:Not
Evaluation of six commercial koji on the formation of biogenic amines and higher alcohols in rice wine
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-06-27 , DOI: 10.1002/jib.696
Commercial koji are increasingly used as the microbial inoculum in the production of rice wine. This study reports on the use of six commercial koji on rice wine brewing and shows that the microbial composition varied significantly among the different koji. Of the koji, AQ (An Qi) and YB (Yi Bin) contained fewer microflora but exhibited higher starch degradation and wine production efficiency. The Two-way Orthogonal PLS model and Pearson correlation analysis suggests that the presence of biogenic amines in rice wine was related to contaminating microorganisms in the koji including Lactobacillus, Kosakonia, Pantoea, Ralstonia, Kosakonia and Pantoea. The formation of higher alcohols is related to Saccharomyces species. Screening of beneficial yeasts with low production of higher alcohols and avoiding contamination by unwanted bacteria are suggested for improving the quality of rice wine. © 2022 The Institute of Brewing & Distilling.
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Exploring diverse sorghum (Sorghum bicolor (L.) Moench) accessions for malt amylase activity
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2020-12-17 , DOI: 10.1002/jib.628
Sorghum is a climate resilient grain cereal crop originating from Africa that has traditionally been used to make a variety of fermented beverages such as pito and baijiu. In Western markets, the use of sorghum to produce beers and beverages has recently risen due to the visibility of a gluten sensitive/intolerant market and a growing interest in unique inputs for beverage production. As such, there is a developing body of research on sorghum as a malted input into beverages. A major limitation to the wider adoption of sorghum as a substrate in mashing is its low activity of amylolytic enzymes, either the result of insufficient activity or inhibition by endogenous compounds. A collection of 42 diverse accessions representing the grain sorghum diversity panel, was evaluated for associations between alpha and beta amylase content, race, origin, and seed colour as well as two classes of amylase inhibitors, phenols and tannins. Among these accessions are several commonly used genetic resources, including reference line BTx623. Notable findings include accessions with high alpha amylase content, sources that may harbour additional high amylase sorghums, associations with grain colour, and populations which may be used to genetically map the trait. © 2020 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling
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Nanopore based sequencing enables easy and accurate identification of yeasts in breweries
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-01-20 , DOI: 10.1002/jib.639
In breweries, rapid and accurate identification of unknown microbial contaminants and the associated risk assessment of beer spoilage are of critical importance to ensure proper corrective measures are taken. In this context, the nanopore based sequencer, MinION, developed by Oxford Nanopore Technologies, is of particular interest. MinION is a low cost, portable, real time device for DNA and RNA sequencing. Recently, our group developed and evaluated a MinION sequencer based microbial identification platform for beer spoilage bacteria. In this study, it is used to identify yeast strains. The nuclear ribosomal RNA genes and their internal transcribed spacer regions from a wide variety of beer spoilage yeasts, commonly found in the brewery environment, were sequenced using two different sequencing kits ‐ Ligation Sequencing Kit and Rapid Barcoding Kit ‐ and analysed using consensus sequence‐based approach. Comparative evaluation of Sanger sequencing and MinION sequencing was performed to evaluate the performance of the MinION platform in the identification of yeasts. Our methods successfully identified yeasts at the species level rapidly (approximately 3.5 hours from DNA extraction to data analysis), and with high accuracy that is comparable to Sanger sequencing (average percentage identity >98.9%). The MinION sequencer based microbial identification platform, equipped for both bacterial and yeast identification, is a powerful tool for on‐field rapid and accurate identification of beer spoilage and brewery related microorganisms. This new identification approach will potentially revolutionise the way microbial identification is performed in brewery quality control and assurance laboratories. © 2021 The Institute of Brewing & Distilling
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Complexation of transition metals by chelators added during mashing and impact on beer stability
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-10-25 , DOI: 10.1002/jib.673
Beer inevitably changes due to an array of staling reactions. A major factor in beer ageing is the involvement of transition metals (iron, copper, manganese) in oxidative reactions. To tackle the flavour stability issue, metal chelation was investigated. Based on previous research, five primary chelators (tannic acid, gallic acid, EDTA, citric acid and phytic acid) were screened using experimental design for their capacity to reduce the content of wort transition metals. The chelating agents were added under varying conditions (mash out temperature, mash pH, grain bill, chelator concentration, addition time) during laboratory scale mashing to assess how they altered complexation and metal load. Fourteen alternative chelators (ferulic acid, tartaric acid, quercetin, chlorogenic acid and ten polyphenolic food extracts: green tea, pomegranate, grape seed, reishi, cinnamon, curcuma, milk thistle, ginkgo, grapefruit seed and raspberry) were also explored. Metal ions were analysed using inductively coupled plasma optical emission spectrometry and wort oxidative stability by electron spin resonance spectroscopy. Mash pH was the most decisive of all tested process variables: acidified mashing (pH 6 to 5) produced worts with more iron, manganese and zinc (230, 320 and 150%, respectively). Addition of effective chelators counteracted this undesirable effect for iron. Green tea extract, tannic acid and, particularly, pomegranate extract all resulted in lower wort iron. Conversely, addition of EDTA, caused iron, manganese and zinc to increase. Pomegranate extract (90% ellagic acid) was the best performing chelator and reduced radical generation in wort (80% reduction by 60 mg/L addition), making it a promising novel compound in the improvement of beer shelf life. © 2021 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
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Changes in key hop-derived compounds and their impact on perceived dry-hop flavour in beers after storage at cold and ambient temperature
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-08-19 , DOI: 10.1002/jib.667
Changes in hop-derived compounds of beer were evaluated over 10 months of storage at 3 and 20°C, revealing significant changes in the beers stored warm. Beer pH and colour increased, together with ‘hop creep’ through storage of unpasteurised dry-hopped beers. Hop bitter acids decreased moderately during storage at 20°C but not at 3°C and hop aroma compounds - key contributors to dry-hop flavour - were significantly depleted upon warm storage. Cold storage resulted in significant retention of these compounds in the beers, especially hop mono- and sesquiterpenes which exhibited the greatest losses after warm storage. The losses of hop aroma compounds were linked in part to association with polymeric crown cap liners (‘scalping’), the dynamic of which was further impacted by storage temperature. A wide range of hop aroma compounds were found to be abundant in the crown cap liners of bottled beers after storage, in contrast to canned beers which showed better retention of key hop aroma compounds (caryophyllene, myrcene and humulene) throughout storage. The impact of some of the chemical changes during storage was determined by sensory analysis. Changes in ‘bitter’, ‘tropical’ and ‘citrus’ fruit, ‘sweet’ and ‘malty’ attributes were all influenced by storage temperature and the given beer. Changes in ‘floral’, ‘fruity’, ‘sour/acidic’, ‘alcoholic’ and ‘lingering aftertaste’ were dependent on the beer, whilst changes in ‘spicy’ notes were dependent on storage temperature. These findings provide meaningful insights into the storage induced changes of dry-hop flavour in dry-hopped beers. © 2021 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
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Application, characterisation and economic assessment of brewers’ spent grain and liquor
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-07-03 , DOI: 10.1002/jib.697
New value-adding applications of spent grain, a co-product of brewhouse operations, are considered in the context of a sustainable circular economy. Previous studies have focused on the compounds remaining in the solid phase of the spent grain. However, depending on the dewatering process, the separated water also contains relevant fractions of nutritionally and physiologically valuable compounds including proteins, carbohydrates and polyphenols. Accordingly, the work reported here considers the two fractions and presents a detailed view of relevant substances especially those from liquor. The reported mass balance is the result of these investigations, supplemented by values from the literature. The potential value of these compounds for industrial biotechnology is examined in an economic assessment. © 2022 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
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Three main flavour types of Chinese Baijiu: characteristics, research, and perspectives
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-10-03 , DOI: 10.1002/jib.669
Chinese Baijiu is one of the six major distilled spirits in the world, occupying an important place in the global spirits industry due to its unique brewing technology, special taste and flavour. Historically, Baijiu has evolved into twelve flavour types, among which the Moutai-flavour, Luzhou-flavour, and Light-flavour are the main types consumed in China. However, the profiles of the three flavour types of Baijiu have not been summarised and considered systematically. Here, we review the characteristics of the three main flavour types of Baijiu and discuss the key flavour components (description, odour threshold, and odour activity value), together with research advancements. Furthermore, areas where further research in Chinese Baijiu flavour is required are discussed. © 2021 The Institute of Brewing & Distilling
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Identifying drivers of liking for Korean traditional rice wine (Yakju) across different age groups by penalty analysis based on the CATA method
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-03-30 , DOI: 10.1002/jib.649
The Korean traditional rice wine, yakju, has been gaining popularity, especially among young consumers. However, research addressing the consumer acceptance of yakju, based on age, has been limited. This study aimed to identify the drivers of liking and disliking for yakju, across different age groups, by comparing the results of a penalty analysis (PA) based on the check-all-that-apply (CATA) method, with those of the partial least squares (PLS) regression. Overall liking and CATA attributes of 12 commercial yakju samples were assessed by 166 consumers. The liking patterns and drivers of liking, obtained in each age group (20’s and 30-50’s), were similar in some attributes, though not completely identical. Both groups identified sweetness and bitterness as ‘must have’ and ‘must not have’ attributes, respectively. Younger consumers preferred yakju with a green apricot flavour while the 30-50’s age group disliked the flavour of alcohol in it. There was strong agreement between the PLS regression and the CATA-based PA, although the latter was more appropriate at the individual consumer level. It is concluded that the combined use of the two sensory methodologies would be preferable for the analysis of consumer perception, and for the optimisation of yakju manufacturing. © 2021 The Institute of Brewing & Distilling
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On the contribution of malt quality and the malting process to the formation of beer staling aldehydes: a review
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-03-30 , DOI: 10.1002/jib.644
Despite decades of extensive research, beer flavour instability remains a challenge for both brewing and malting industries. Malt impacts the brewing process as well as the quality of the final beer. It also affects the stability of beer flavour, as it delivers to the brewing process various compounds with the potential to compromise the desired flavour characteristics of beer. These include staling aldehydes and their precursors, such as amino acids, reducing sugars, α‐dicarbonyls and bound‐state aldehydes. In general, the content of these compounds depends on barley variety and quality, the malting regime and final malt quality. Malt that represents a low potential for beer staling, i.e. that has low values of Kolbach Index, heat load, colour, LOX activity, Strecker aldehydes, transition metal ions and high antioxidative activity, leads to beer with enhanced flavour stability. However, the consistent production of malt with the desired quality remains challenging. Approaches to achieve this include adjustment of steeping and germination conditions, allowing control of grain modification and thus, the reservoir of aldehydes precursors. Also, the application of alternative kilning technologies may reduce the applied heat load, responsible for the formation of staling aldehydes and triggering development of the oxidising free radical species. This review provides an evaluation of current knowledge on the contribution of the malting process and malt quality to the formation of beer staling aldehydes. © 2021 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
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Assessing the ageing process of commercial non-alcoholic beers in comparison to their lager beer counterparts
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-07-10 , DOI: 10.1002/jib.698
Flavour instability of beer is a concern for brewers and has been investigated over many decades. Despite advancements in the characterisation of changes during the ageing process of pale lager beers (PLB), research on the flavour instability of non-alcoholic beer (NAB) - a beer style becoming increasingly prevalent on the market - is lacking. This study characterises the main chemical-analytical changes during a forced ageing process (90 days at 30°C) of seven commercially available NAB and compares the findings to the aged seven PLB counterparts. The major differences from ageing were increased concentrations of aldehydes and decreased levels of glutamine and esters, which occurred to the same extent for both beer styles. However, trans-iso-α-acids underwent a greater decrease in aged NAB, likely due to the lower pH of this style. Furthermore, correlations between ageing parameters in aged and fresh beers, previously found in PLB (Strecker aldehydes and corresponding amino acids, relative decrease of trans-iso-α-acids and pH) are confirmed and were also valid in NAB. Interestingly, sensory analysis revealed that aged NAB showed lower overall ageing scores, compared to aged PLB. This might be explained by differences in the formation of aldehydes causing worty off-flavours during ageing. In summary, this study provides a detailed overview of the ageing process of non-alcoholic beers in comparison with pale lager beers, which could help brewers to develop more flavour stable beers. © 2022 The Institute of Brewing & Distilling.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, ORGANIC 有机化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.60 120 Science Citation Index Science Citation Index Expanded Not
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